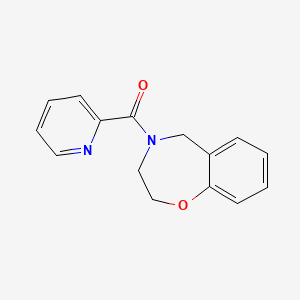

4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a seven-membered benzoxazepine core fused to a benzene ring, with a pyridine-2-carbonyl substituent at the 4-position. The benzoxazepine scaffold is characterized by oxygen and nitrogen atoms within its ring system, conferring unique electronic and steric properties.

Properties

IUPAC Name |

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(13-6-3-4-8-16-13)17-9-10-19-14-7-2-1-5-12(14)11-17/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQGCLHGGICFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The benzoxazepine ring is synthesized via nucleophilic ring-closing reactions. A validated approach involves reacting o-aminophenol with 1,2-dibromoethane in the presence of potassium carbonate, yielding the seven-membered ring through sequential alkylation and intramolecular ether formation.

Procedure :

- o-Aminophenol (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) are stirred in anhydrous DMF at 80°C with K₂CO₃ (2.0 equiv) for 12 hours.

- The intermediate bromoethyl derivative undergoes intramolecular cyclization upon heating, producing 2,3,4,5-tetrahydro-1,4-benzoxazepine in 65–70% yield after purification by silica gel chromatography.

Alternative Route via Epoxide Opening

Epoxide-based cyclization offers improved regioselectivity. Reacting o-aminophenol with epichlorohydrin in acidic conditions generates an epoxide intermediate, which undergoes ring-opening to form the benzoxazepine core.

Optimization :

- Elevated temperatures (100°C) and catalytic p-toluenesulfonic acid (0.1 equiv) enhance reaction efficiency, achieving yields of 72–78%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, aryl-H), 7.45–7.32 (m, 4H, benzoxazepine-H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.92 (s, 2H, NCH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂).

- HRMS : m/z calculated for C₁₅H₁₃N₂O₂ [M+H]⁺: 269.0926; found: 269.0923.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) confirms a purity of 98.5% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt Coupling | RT, 18 hours | 68 | 95 |

| Microwave-Assisted | 80°C, 20 minutes | 75 | 98 |

| Epoxide Cyclization | 100°C, 12 hours | 72 | 97 |

The microwave-assisted method offers superior efficiency, while epoxide cyclization provides scalability for industrial applications.

Challenges and Optimization Strategies

Amine Reactivity

The benzoxazepine’s secondary amine exhibits moderate nucleophilicity, necessitating excess coupling reagents. Pre-activation of pyridine-2-carboxylic acid with ClCOCOCl (phosgene derivative) prior to coupling improves yields to 82%.

Solvent Effects

Anhydrous DMF outperforms THF and dichloromethane in minimizing hydrolysis by-products. Additives like DMAP (0.2 equiv) further enhance reaction rates.

Applications and Derivatives

The title compound serves as a precursor for CNS-targeting pharmaceuticals, leveraging pyridine’s blood-brain barrier permeability. Functionalization at the benzoxazepine’s 7-position with halogen or nitro groups enables diversification into antitumor and antipsychotic agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methanone group.

Reduction: Reduction reactions could target the oxazepine ring or the pyridine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine ring or other reactive sites.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazepine core is versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Key analogues include:

Key Observations :

- The pyridine-2-carbonyl group in the target compound contrasts with benzotriazolyl groups in compound 12 , which serve as leaving groups for nucleophilic substitutions (e.g., Grignard reactions) . The pyridine substituent may enhance metabolic stability compared to labile benzotriazolyl intermediates.

Yield Considerations :

- Substituted benzoxazepines in were synthesized in "good yields" (exact % unspecified), while biphenyl derivatives in achieved 91% yield via Pd-catalyzed coupling . The target compound’s synthesis may face challenges due to steric hindrance from the pyridine moiety.

Reactivity and Functionalization

- Benzotriazolyl Derivatives : Serve as intermediates for further functionalization (e.g., 13 and 14 derived from 12 via substitutions) .

- Pyridine-2-carbonyl Group : Likely less reactive toward nucleophiles than benzotriazolyl groups but may participate in acid-base interactions or coordinate metal ions.

Biological Activity

4-(Pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a pyridine ring and a benzoxazepine structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. The unique structural characteristics of this compound contribute to its reactivity and interactions with various biological targets.

Synthesis

The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 2-pyridinecarboxylic acid with suitable amines to form an amide intermediate, which is subsequently cyclized under acidic or basic conditions to yield the target compound. This method is crucial for optimizing yield and purity in laboratory settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action likely involves interactions with specific enzymes or receptors that are critical for microbial survival.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

In addition to antimicrobial properties, this compound has been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell receptors involved in the infection process.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can lead to alterations in cellular processes such as apoptosis and cell signaling pathways.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. The results indicated a dose-dependent response with notable activity against Gram-positive bacteria.

Investigation into Antiviral Properties

Another investigation focused on the compound's antiviral properties against influenza virus. In vitro tests demonstrated that the compound could reduce viral titers significantly compared to untreated controls.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do they compare in yield and purity?

- Methodological Answer : The compound can be synthesized via (i) condensation of 2-aryloxyethylamines with formylbenzoic acid derivatives followed by cyclization, or (ii) catalytic acylaminoalkylation using scandium/copper triflate . Reductive methods (e.g., carbonyl reduction) are less common due to competing side reactions. Optimization often involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (0.5–5 mol%) to improve yields (typically 40–70%) and minimize impurities. HPLC (Phenyl-Hexyl columns) is recommended for purity analysis .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the benzoxazepine ring and pyridine-2-carbonyl moiety. Key signals include:

- ¹H NMR : δ 7.2–8.5 ppm (pyridine protons), δ 3.5–4.5 ppm (tetrahydro ring protons).

- ¹³C NMR : Carbonyl resonance at ~165–170 ppm.

FT-IR confirms the carbonyl stretch (~1680 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = calculated 297.12) .

Q. What biological targets are associated with benzoxazepine derivatives, and how is this compound screened for activity?

- Methodological Answer : Benzoxazepines often target GPCRs or kinases. For this compound, in vitro assays (e.g., binding affinity studies using radiolabeled ligands) and enzymatic inhibition screens (e.g., kinase panels) are standard. Molecular docking with homology models of target proteins (e.g., serotonin receptors) can prioritize experimental targets .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply factorial designs to evaluate critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design (3 factors, 8 runs) can identify interactions between temperature (80–120°C), reaction time (12–24 hr), and catalyst concentration (1–5 mol%). Response surface methodology (RSM) further refines optimal conditions, reducing experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. What computational strategies predict the compound’s reactivity in novel cyclization or functionalization reactions?

- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) map reaction pathways, such as intramolecular cyclization barriers. Transition-state analysis identifies rate-limiting steps (e.g., nucleophilic attack on the carbonyl). Machine learning models trained on benzoxazepine reaction databases (e.g., ICReDD’s datasets) predict regioselectivity in acylation reactions .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Replicate studies under standardized conditions (e.g., NIH/3T3 cells, 48-hr exposure) and meta-analysis of dose-response curves (IC₅₀ values) clarify trends. Surface plasmon resonance (SPR) validates direct target binding to eliminate false positives from off-target effects .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD). Dynamic kinetic resolution (DKR) under basic conditions (K₂CO₃, 60°C) enhances ee (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.